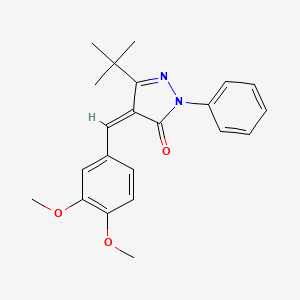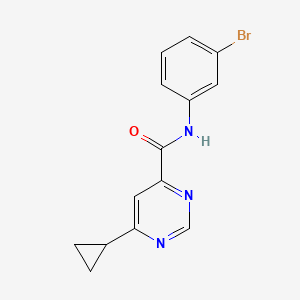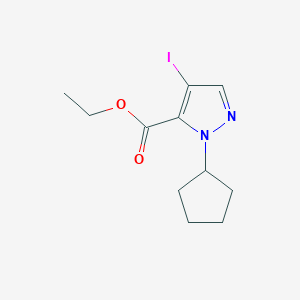![molecular formula C28H29ClN4O2S B2494450 N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477302-07-1](/img/structure/B2494450.png)
N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related adamantane derivatives often involves multiple steps including amidation, N-alkylation, and the use of starting materials such as chloropyrimidine and adamantanecarbonyl chloride. A similar approach could be applied to our compound of interest, implying a convergent route that minimizes workups and steps while ensuring good yield (Su et al., 2011).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the arrangement of atoms within a compound. Techniques such as NMR and X-ray diffraction are often employed to elucidate the structure. For instance, similar adamantane derivatives have been characterized by 1H-NMR and X-ray analysis to confirm their structural integrity and the presence of specific functional groups (Basarić et al., 2008).
Chemical Reactions and Properties
Adamantane derivatives are known for participating in a variety of chemical reactions due to their functional groups. For example, the photochemical reactions of N-(1-adamantyl)phthalimide showcase the reactivity of adamantane compounds under specific conditions, leading to the formation of novel hexacyclic benzazepine derivatives through a domino process of excited-state intramolecular gamma-hydrogen-transfer reactions (Basarić et al., 2008).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and boiling point, are influenced by its molecular structure. Adamantane derivatives, for instance, are characterized by their solubility in organic solvents and high melting points, attributed to the rigid and bulky adamantane core. These properties are crucial for determining the compound's applicability in various scientific fields (Chern et al., 1998).
Chemical Properties Analysis
The chemical properties of adamantane derivatives are significantly influenced by the functional groups attached to the adamantane core. These compounds exhibit a range of activities, including antimicrobial and anti-inflammatory effects, which are determined through assays measuring their efficacy against various pathogens (Al-Abdullah et al., 2014). The specific chemical properties of "N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide" would depend on the electronic and steric effects induced by its unique combination of functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, as part of the broader family of adamantane derivatives, has been studied for its synthesis and potential applications, particularly focusing on antimicrobial properties. For instance, derivatives of adamantane have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic strains like Candida albicans, indicating the potential for this compound in antimicrobial applications (Al-Abdullah et al., 2014).
Catalytic Synthesis
The catalytic synthesis of related adamantane-1-carboxamides showcases the versatility and potential for innovative synthesis methods that could be applied to this compound, offering efficient pathways for its production (Shishkin et al., 2020).
Neuroprotective Agents
Exploration into fluorescent heterocyclic adamantane amines, which bear structural similarities to this compound, has revealed multifunctional neuroprotective activities. These activities include inhibition of critical neurological pathways and receptors, presenting a promising avenue for the development of neuroprotective drugs (Joubert et al., 2011).
Material Science Applications
Adamantane derivatives have been investigated for their potential in material science, particularly in the synthesis of polyamides and polyamide-imides containing adamantyl moieties. These materials have shown promising properties, such as high thermal stability and mechanical strength, which could suggest potential utility for this compound in advanced material applications (Liaw & Liaw, 2001).
Wirkmechanismus
Opaganib selectively inhibits sphingosine kinase-2 (SK2) . This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities, which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells . This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance .
Eigenschaften
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O2S/c29-22-8-4-5-9-23(22)33-25(31-32-27(33)36-17-24(34)21-6-2-1-3-7-21)16-30-26(35)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXOBJBUFHDXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5Cl)SCC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![3-[(E)-2-oxopentylidene]-2-phenyl-1-isoindolinone](/img/structure/B2494372.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)

![N-(2,5-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2494378.png)
![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)
![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)


